[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol
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Overview
Description
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a cyclopropyl ring substituted with two fluorine atoms and a furan ring, making it a valuable molecule for studying the effects of fluorination and cyclopropyl groups in chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by the introduction of the furan ring and fluorine atoms. One common method involves the use of difluorocarbene precursors and cyclopropanation reagents under controlled conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol has several scientific research applications:
Chemistry: The compound is used to study the effects of fluorination and cyclopropyl groups on chemical reactivity and stability.
Biology: It serves as a probe to investigate biological pathways and enzyme interactions involving fluorinated compounds.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropyl group contributes to the compound’s rigidity and conformational stability, further influencing its biological activity.
Comparison with Similar Compounds
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol can be compared with other similar compounds, such as:
[(1R,2S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol: This isomer differs in stereochemistry and may exhibit different reactivity and biological activity.
[(1S,3S)-2,2-Difluoro-3-(thiophen-3-yl)cyclopropyl]methanol: Substitution of the furan ring with a thiophene ring alters the compound’s electronic properties and reactivity.
[(1S,3S)-2,2-Difluoro-3-(pyridin-3-yl)cyclopropyl]methanol: The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.
Biological Activity
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol is a fluorinated cyclopropyl compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a cyclopropyl ring with two fluorine substituents and a furan ring. The molecular formula is C8H8F2O2, with a molecular weight of 174.14 g/mol. The stereochemistry is crucial for its biological interactions, as the (1S,3S) configuration influences its binding properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The introduction of fluorine atoms enhances the compound's binding affinity and stability, making it a potential inhibitor or activator in various biological pathways. The rigidity provided by the cyclopropyl group contributes to conformational stability, which is essential for effective molecular interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness against resistant strains could be particularly valuable in addressing antibiotic resistance.
- Antiproliferative Effects : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy.
Research Findings
Recent studies have provided insights into the biological effects of this compound:
Case Studies
- Antimicrobial Studies : A study evaluated the compound's antibacterial effects against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations (MIC values ranging from 62.5 to 78.12 µg/mL) .
- Antiproliferative Activity : Research on human cancer cell lines (HeLa and A549) demonstrated that this compound exhibited IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate antiproliferative effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
[(1R,2S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol | Structure | Varies due to stereochemistry |
[(1S,3S)-2,2-Difluoro-3-(thiophen-3-yl)cyclopropyl]methanol | Structure | Altered electronic properties |
[(1S,3S)-2,2-Difluoro-3-(pyridin-3-yl)cyclopropyl]methanol | Structure | Increased basicity and coordination potential |
Properties
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)6(3-11)7(8)5-1-2-12-4-5/h1-2,4,6-7,11H,3H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDRVSGDPJJCJ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2C(C2(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@@H]2[C@H](C2(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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